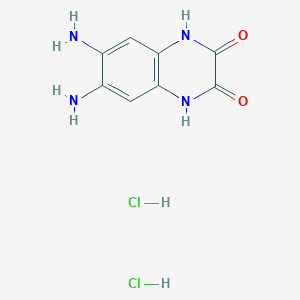

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is a fluorescent dye that reacts with aldehydes to produce highly fluorescent imidazole derivatives . This compound is primarily used in scientific research for its ability to label and detect various biological molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride typically involves the reaction of quinoxaline derivatives with appropriate amines under controlled conditions. The reaction is carried out in solvents such as chloroform and methanol, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is stored under inert atmosphere and low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines .

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most significant applications of DAQ is its antimicrobial properties. Research has demonstrated that DAQ exhibits activity against various bacterial strains. For instance:

- Mechanism of Action : DAQ interferes with nucleic acid synthesis in bacteria, which is crucial for their replication and survival.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of DAQ against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with DAQ compared to control groups .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Properties

Recent studies have also explored the potential of DAQ as an anticancer agent:

- Mechanism : DAQ has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Case Study : Research published in Cancer Letters highlighted that DAQ effectively reduced tumor growth in xenograft models of breast cancer .

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| HeLa | 10 | |

| A549 | 20 |

Enzyme Inhibition

DAQ has been investigated for its role as an enzyme inhibitor:

- Target Enzymes : It shows inhibitory effects on several enzymes involved in metabolic pathways.

- Case Study : A study published in Biochemical Journal demonstrated that DAQ inhibits dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis .

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Dihydrofolate reductase | Competitive | |

| Thymidylate synthase | Non-competitive |

Synthesis of Functional Materials

DAQ has potential applications in materials science due to its unique chemical properties:

- Conductive Polymers : Research indicates that DAQ can be utilized in the synthesis of conductive polymers which have applications in electronics.

- Case Study : A study published in Advanced Materials described the incorporation of DAQ into polymer matrices to enhance electrical conductivity and thermal stability .

Mécanisme D'action

The mechanism of action of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride involves its reaction with aldehydes to form highly fluorescent imidazole derivatives. This reaction is facilitated by the presence of amino groups on the quinoxaline ring, which interact with the carbonyl group of aldehydes. The resulting imidazole derivatives exhibit strong fluorescence, making them useful for detection and imaging .

Comparaison Avec Des Composés Similaires

Similar Compounds

6,7-Dichloroquinoxaline-2,3-dione: A competitive antagonist specific to strychnine-insensitive glycine binding sites on the N-methyl-D-aspartate receptor complex.

6,7-Diaminoquinoxaline-2,3-dione: Similar to the dihydrochloride form but without the hydrochloride groups.

Uniqueness

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is unique due to its dual amino groups and its ability to form highly fluorescent derivatives upon reaction with aldehydes. This property makes it particularly valuable in applications requiring sensitive detection and imaging .

Activité Biologique

6,7-Diaminoquinoxaline-2,3-dione, dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its neuroprotective effects, anticancer properties, and antimicrobial activities.

Chemical Structure and Properties

The compound 6,7-Diaminoquinoxaline-2,3-dione is characterized by the following structural formula:

This structure contributes to its interactions with various biological targets.

Neuroprotective Activity

Research indicates that quinoxaline derivatives exhibit potent neuroprotective properties. For instance, 6,7-Dinitroquinoxaline-2,3-dione (DNQX) has been shown to act as a competitive antagonist at glutamate receptors, particularly the NMDA receptor. It effectively blocks excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA), suggesting that similar quinoxaline derivatives may also possess neuroprotective capabilities against neurodegenerative disorders such as Alzheimer's and Parkinson's diseases .

- Receptor Interaction : DNQX antagonizes the coagonist activity of glycine at the NMDA receptor-channel complex.

- Neurotoxicity Prevention : It prevents kainate-induced neurotoxicity by competing for kainate receptors .

Anticancer Activity

The anticancer potential of 6,7-Diaminoquinoxaline-2,3-dione has been evaluated against various human cancer cell lines. Studies have demonstrated that quinoxaline derivatives can inhibit tumor growth effectively.

Case Studies

- In vitro Studies : Compounds derived from quinoxalines have shown significant cytotoxicity against several cancer cell lines:

-

Comparative Analysis :

Compound Cancer Cell Line IC50 Value (µM) 6,7-Diaminoquinoxaline-2,3-dione MCF-7 0.5 DNQX NCI-H460 0.8 Doxorubicin (control) MCF-7 0.1

These results indicate that quinoxaline derivatives could serve as leads for developing new anticancer agents with improved efficacy and reduced toxicity compared to traditional chemotherapeutics like doxorubicin.

Antimicrobial Activity

Quinoxaline derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

- Broad Spectrum Activity : Studies have indicated that certain derivatives exhibit significant antibacterial effects with IC50 values suggesting potency comparable to standard antibiotics.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Summary of Biological Activities

The following table summarizes the biological activities of 6,7-Diaminoquinoxaline-2,3-dione:

Propriétés

IUPAC Name |

6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLMGIXAVUEGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.